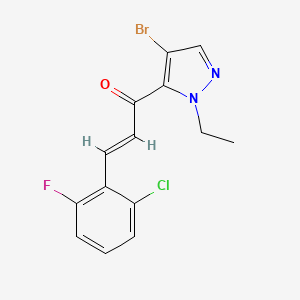![molecular formula C22H24N2O3 B5442344 2-(6-methoxy-2-naphthyl)-4-[(4-methoxypyridin-2-yl)methyl]morpholine](/img/structure/B5442344.png)
2-(6-methoxy-2-naphthyl)-4-[(4-methoxypyridin-2-yl)methyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-methoxy-2-naphthyl)-4-[(4-methoxypyridin-2-yl)methyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MMN or MMN-1 and is a member of the morpholine family of compounds. MMN-1 has been shown to possess several unique properties that make it an attractive candidate for use in various scientific applications.
作用机制
The mechanism of action of MMN-1 is not fully understood, but studies have suggested that it works by inhibiting the activity of several enzymes and proteins that are involved in cancer cell growth and inflammation. MMN-1 has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a signaling pathway that is frequently dysregulated in cancer cells.
Biochemical and Physiological Effects:
MMN-1 has been shown to possess several biochemical and physiological effects. Studies have shown that MMN-1 can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of reactive oxygen species (ROS) in cells. MMN-1 has also been shown to possess anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in cells.
实验室实验的优点和局限性
One of the main advantages of using MMN-1 in lab experiments is its potency and selectivity. MMN-1 has been shown to possess potent anti-cancer properties and can selectively target cancer cells while leaving normal cells unharmed. However, one of the limitations of using MMN-1 in lab experiments is its stability. MMN-1 is known to be unstable under certain conditions, and this can affect the reproducibility of results.
未来方向
There are several future directions that researchers can explore with regards to MMN-1. One potential direction is to investigate the use of MMN-1 in combination with other anti-cancer agents to enhance its efficacy. Another potential direction is to investigate the use of MMN-1 in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Finally, researchers can also explore the use of MMN-1 as a tool for studying the PI3K/Akt/mTOR pathway and other signaling pathways that are involved in cancer cell growth and inflammation.
Conclusion:
In conclusion, MMN-1 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMN-1 has been shown to possess potent anti-cancer, anti-inflammatory, and antioxidant properties, making it a potential candidate for use in the treatment of various diseases. While there are limitations to using MMN-1 in lab experiments, its potency and selectivity make it an attractive candidate for further investigation. Future research should focus on exploring the potential applications of MMN-1 in combination with other agents and in the treatment of other diseases.
合成方法
The synthesis of MMN-1 involves a multi-step process that requires several chemical reagents and solvents. The most commonly used method for synthesizing MMN-1 involves the reaction of 2-naphthol with 4-methoxypyridine-2-carbaldehyde in the presence of morpholine and a catalyst such as p-toluenesulfonic acid. The reaction is carried out at elevated temperatures and under an inert atmosphere to prevent oxidation and other unwanted reactions.
科学研究应用
MMN-1 has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of MMN-1 is in the field of cancer research. Studies have shown that MMN-1 has potent anti-cancer properties and can inhibit the growth of several types of cancer cells. MMN-1 has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for use in the treatment of various inflammatory disorders.
属性
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)-4-[(4-methoxypyridin-2-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-25-20-6-5-16-11-18(4-3-17(16)12-20)22-15-24(9-10-27-22)14-19-13-21(26-2)7-8-23-19/h3-8,11-13,22H,9-10,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUGYTNVVIJHIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)CC4=NC=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-N~3~-(methylsulfonyl)-beta-alaninamide](/img/structure/B5442266.png)
![11-(2-chloro-6-fluoro-3-methylbenzoyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5442282.png)

![3-[4-(dimethylamino)phenyl]-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylonitrile](/img/structure/B5442288.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[4-(2-phenylethoxy)phenyl]guanidine](/img/structure/B5442292.png)


![1-[(4-methyl-1H-imidazol-5-yl)methyl]azocane](/img/structure/B5442311.png)
![N-{5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}methanesulfonamide](/img/structure/B5442317.png)
![3-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-4-methoxybenzenesulfonamide](/img/structure/B5442328.png)
![2-{[4-(1,3-benzothiazol-2-yl)-1,4-diazepan-1-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5442330.png)
![7-acetyl-N-(3-methylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5442342.png)
![4'-hydroxy-3'-(4-methoxy-3-methylbenzoyl)-1'-(3-methoxypropyl)-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B5442343.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[4-(methylthio)phenoxy]acetamide](/img/structure/B5442360.png)